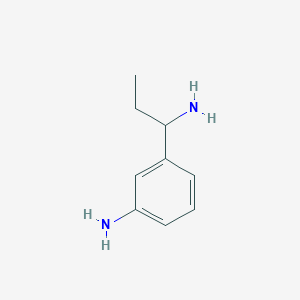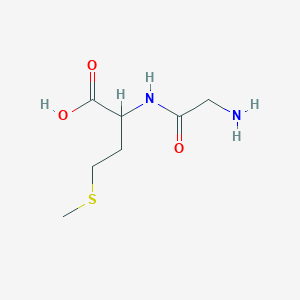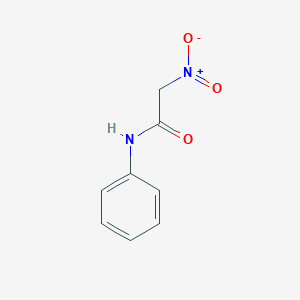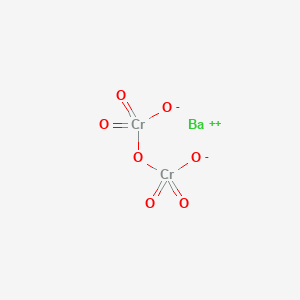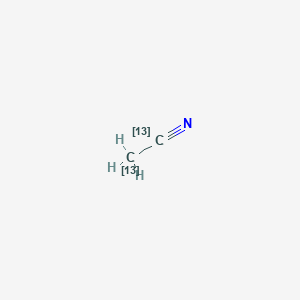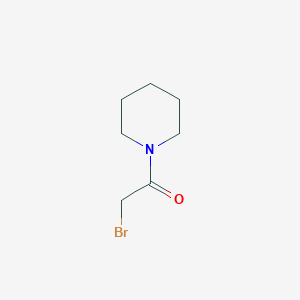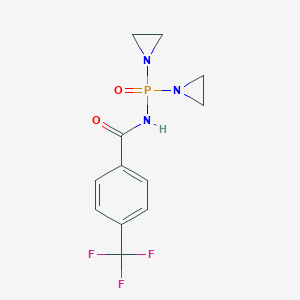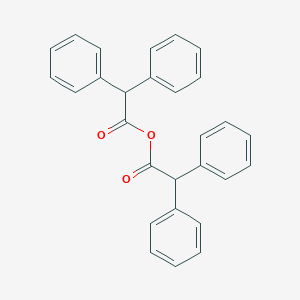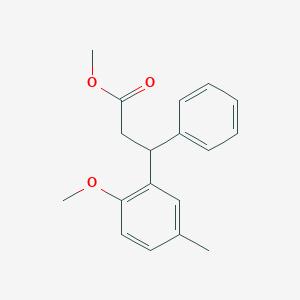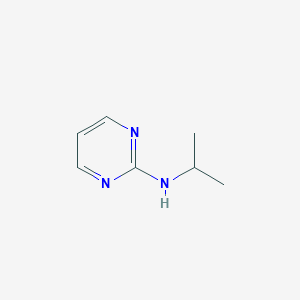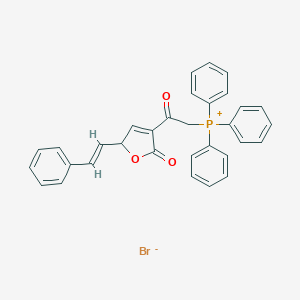
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, also known as SFMBT or SF-TMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the phosphonium salt family and is commonly used as a fluorescent probe in biological imaging studies. In
作用机制
The mechanism of action of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide involves its ability to bind to specific targets in biological systems and emit fluorescence when excited by light. This fluorescence can be used to visualize and track the movement of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide-labeled molecules in cells and tissues. 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has also been shown to interact with lipid membranes, which can affect membrane structure and function.
生化和生理效应
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide in biological systems may alter the behavior of the molecules being studied, which could affect the interpretation of experimental results.
实验室实验的优点和局限性
One of the main advantages of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is its fluorescent properties, which allow for the visualization and tracking of molecules in biological systems. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is relatively easy to synthesize and has minimal toxicity. However, there are also limitations to the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide in lab experiments. For example, the fluorescent properties of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide can be affected by pH and temperature, which can complicate experimental design. Additionally, the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide may alter the behavior of the molecules being studied, which could affect the interpretation of experimental results.
未来方向
There are many potential future directions for research involving 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide. One area of interest is the development of new fluorescent probes based on 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, which could have improved properties and applications. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide could be used in combination with other imaging techniques, such as electron microscopy, to obtain more detailed information about biological systems. Finally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide could be used to investigate the mechanisms of other diseases, such as infectious diseases or autoimmune disorders.
Conclusion
In conclusion, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is a unique and versatile compound that has many potential applications in scientific research. Its fluorescent properties make it an ideal probe for imaging studies of biological systems, and its ease of synthesis and minimal toxicity make it a cost-effective and safe option for lab experiments. While there are limitations to the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, there are also many potential future directions for research involving this compound. Overall, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is an important tool for investigating the structure and function of biological systems, and its continued use and development will likely lead to new discoveries and insights in the field of biology.
合成方法
The synthesis of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide involves the reaction of 5-styryl-2-furoic acid with triphenylphosphine and methyl iodide in the presence of a catalyst. The resulting product is then treated with bromine to obtain 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide. This process is relatively simple and can be completed in a few steps, making it a cost-effective method for producing this compound.
科学研究应用
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been widely used in scientific research due to its fluorescent properties. This compound can be used as a fluorescent probe for imaging studies of biological systems, including cells and tissues. 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been used to study the localization and trafficking of proteins, as well as the structure and function of membranes. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been used to investigate the mechanisms of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
134564-84-4 |
|---|---|
产品名称 |
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide |
分子式 |
C32H26BrO3P |
分子量 |
569.4 g/mol |
IUPAC 名称 |
[2-oxo-2-[5-oxo-2-[(E)-2-phenylethenyl]-2H-furan-4-yl]ethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26O3P.BrH/c33-31(30-23-26(35-32(30)34)22-21-25-13-5-1-6-14-25)24-36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-23,26H,24H2;1H/q+1;/p-1/b22-21+; |
InChI 键 |
DTKHTVPMHDBBQT-QUABFQRHSA-M |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
SMILES |
C1=CC=C(C=C1)C=CC2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)C=CC2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
同义词 |
5-SFMTPB 5-styryl-2-furoylmethyltriphenyl phosphonium bromide 5-styryl-2-furoylmethytriphenylphosphonium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




